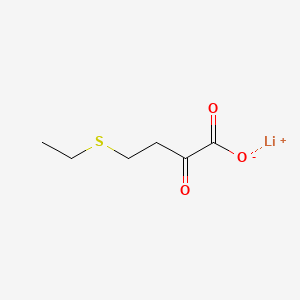
lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate, also known as lithium ethylsulfanyl oxobutanoate or lithium ESOB, is an organic compound composed of lithium and ethylsulfanyl oxobutanoate. It has been studied for use in a variety of scientific applications, including research on its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Ethyl 4-bromobutanoate, Lithium hydroxide, Sodium ethylsulfinate, Sodium hydride, Carbon dioxide
Reaction
Step 1: Ethyl 4-bromobutanoate is reacted with sodium ethylsulfinate in the presence of sodium hydride to form ethyl 4-(ethylsulfanyl)butanoate., Step 2: Lithium hydroxide is added to a solution of ethyl 4-(ethylsulfanyl)butanoate in water to form lithium(1+) 4-(ethylsulfanyl)butanoate., Step 3: Carbon dioxide is bubbled through the solution of lithium(1+) 4-(ethylsulfanyl)butanoate to form lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate.
Applications De Recherche Scientifique
Lithium ESOB has been studied for use in a variety of scientific applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of depression, bipolar disorder, and other neurological disorders. It has also been studied for its potential as an antioxidant, and for its potential in the treatment of cancer.
Mécanisme D'action
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB is not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB are not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition. It has also been shown to have antioxidant and anti-inflammatory effects, as well as potential for use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB in laboratory experiments include its stability, ease of synthesis, and ability to bind to and activate certain receptors in the brain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput experiments due to its low solubility in water. Additionally, its potential for use in the treatment of neurological disorders has yet to be fully explored.
Orientations Futures
The potential future directions for lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB include further research into its potential for use in the treatment of neurological disorders, such as depression, bipolar disorder, and other mental illnesses. Additionally, further research into its potential for use as an anti-inflammatory agent and antioxidant, as well as its potential for use in the treatment of cancer, is warranted. Additionally, further research into its mechanism of action, as well as its potential for use in high-throughput experiments, is also needed.
Propriétés
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
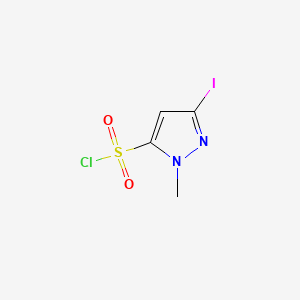
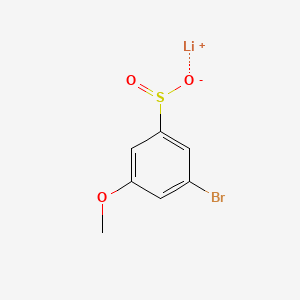
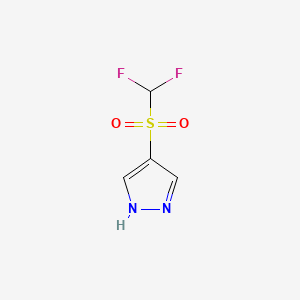
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

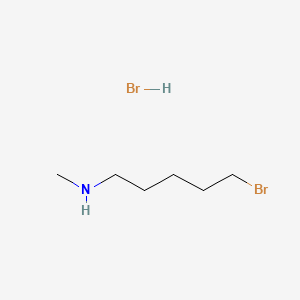
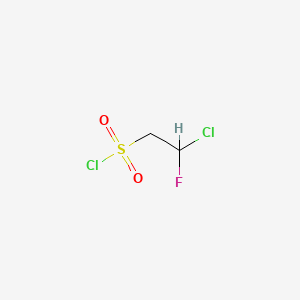
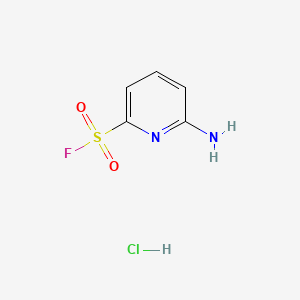
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)